molecular formula C11H13BrN2O2 B1439717 N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 886009-12-7

N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide

Cat. No. B1439717
M. Wt: 285.14 g/mol
InChI Key: NLMGJYTXLBJMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .


Molecular Structure Analysis

The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide include a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Fluorescent ATRP Initiator

  • Synthesis and Molecular Structure : A study by Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and analyzed it using NMR, FT-IR spectroscopies, and other techniques. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Synthesis and Biological Evaluation

  • Anti-Inflammatory Agents : A study synthesized various derivatives from 2-bromo-acetyl derivative (2) with reagents containing thioamide function. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).

Malaria Treatment Leads

  • Phenotypic Hit Optimization : Optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite (Norcross et al., 2019).

Synthesis and Structure-Activity Relationship

  • Muscle Relaxant and Anticonvulsant Activities : Evaluation of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

Antimicrobial Properties

  • Synthesis, Cyclization, and Antimicrobial Properties : Study of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment for antibacterial and antomycotic activity (Baranovskyi et al., 2018).

Anticonvulsant Studies

  • Efficacy in Seizure Test Models : Study of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and their potential against generalized seizures (Idris et al., 2011).

Antidiabetic Potential

  • Inhibition of α-Glucosidase Enzyme : Synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent anti-diabetic agents (Nazir et al., 2018).

properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGJYTXLBJMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.